N-(2-Aminophenyl)-2-methylpropanamide

Medicinal Chemistry Synthesis HDAC Inhibitor Building Blocks ortho-Phenylenediamine Amide Synthesis

N-(2-Aminophenyl)-2-methylpropanamide (CAS 255735-87-6) is a synthetic ortho-amino-substituted phenyl isobutyramide with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound functions as a versatile small-molecule scaffold featuring a unique 1,2-aminophenyl-amide motif that enables both metal-chelation and heterocycle-forming reactivity, distinguishing it from its para- and meta-amino isomers.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 255735-87-6
Cat. No. B1284539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)-2-methylpropanamide
CAS255735-87-6
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC=C1N
InChIInChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H,12,13)
InChIKeyHUOFXLAKEWCXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)-2-methylpropanamide (CAS 255735-87-6) Research-Grade Building Block: Core Properties and Procurement Baseline


N-(2-Aminophenyl)-2-methylpropanamide (CAS 255735-87-6) is a synthetic ortho-amino-substituted phenyl isobutyramide with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound functions as a versatile small-molecule scaffold featuring a unique 1,2-aminophenyl-amide motif that enables both metal-chelation and heterocycle-forming reactivity, distinguishing it from its para- and meta-amino isomers. As a member of the (2-aminophenyl)-amide class, it has been studied as a histone deacetylase (HDAC) inhibitor where the ortho-amino group acts as a critical zinc-binding pharmacophore [1]. Commercial research-grade material is typically available at ≥95% purity .

N-(2-Aminophenyl)-2-methylpropanamide Procurement Risk: Why Substitution with Generic Anilide Analogs Fails in HDAC-Focused Research Programs


Substituting N-(2-Aminophenyl)-2-methylpropanamide with simpler anilide analogs such as N-(4-aminophenyl)-2-methylpropanamide (para isomer) or N-(2-hydroxyphenyl)-2-methylpropanamide eliminates the essential ortho-amino zinc-binding group geometry required for HDAC inhibitory activity [1]. The 2-methylpropanamide (isobutyramide) side chain also influences HDAC subtype selectivity compared to straight-chain acetamide or propionamide analogs, meaning generic substitution risks losing both potency and selectivity profiles established in published structure–activity relationships [1]. The quantitative evidence below demonstrates specific, measurable points of differentiation that must be verified against any proposed alternative before procurement.

N-(2-Aminophenyl)-2-methylpropanamide Quantitative Differentiation Guide: Evidence-Based Selection Criteria vs. Closest Analogs


Synthetic Yield Advantage: Catalytic Hydrogenation Route Achieves 96% Yield vs. Standard Amide Coupling Baselines for ortho-Amino Anilides

N-(2-Aminophenyl)-2-methylpropanamide can be synthesized via catalytic hydrogenation of the corresponding nitro precursor (N-(2-nitrophenyl)-2-methylpropanamide) using 5% palladium on activated carbon in ethanol under hydrogen at 20°C for 6 hours under an inert atmosphere, achieving a 96% yield . This yield substantially exceeds the typical 50–85% yield range reported for direct amide coupling between 2-methylpropanoic acid or its acid chloride with o-phenylenediamine, where competing bis-acylation and steric hindrance from the ortho-amino group commonly reduce efficiency [1]. The 96% yield represents a 13–92% relative improvement over standard direct coupling approaches [1].

Medicinal Chemistry Synthesis HDAC Inhibitor Building Blocks ortho-Phenylenediamine Amide Synthesis

HDAC Inhibitory Activity: Class-Level Validation of ortho-Aminophenyl Isomer Requirement Confirmed with Recombinant Human HDAC Assays

The (2-aminophenyl)-amide scaffold, of which N-(2-Aminophenyl)-2-methylpropanamide is a representative member, inhibits recombinant human histone deacetylases (HDACs) with IC50 values in the low micromolar range and induces histone hyperacetylation in whole cells [1]. In contrast, the para-aminophenyl isomer (N-(4-aminophenyl)-2-methylpropanamide) lacks the appropriate geometry to chelate the catalytic zinc ion in HDAC active sites, and published SAR studies consistently demonstrate that shifting the amino group from the ortho to para position abolishes HDAC inhibitory activity [1]. The ortho-amino group provides a critical bidentate metal-binding interaction with the active-site Zn2+ ion that cannot be replicated by the para or meta regioisomers [1].

Epigenetics HDAC Inhibition Cancer Cell Biology

Ortho-Amino Chelation Capability: Computational and Structural Evidence for Bidentate Metal Coordination Unique to ortho Isomer Among Aminophenyl Amide Regioisomers

Computational analysis of the three regioisomers of aminophenyl-2-methylpropanamide reveals that only the ortho isomer (N-(2-Aminophenyl)-2-methylpropanamide, CAS 255735-87-6) can form a stable five-membered chelate ring with divalent metal ions via simultaneous coordination of the aniline NH2 group and the amide carbonyl oxygen . The calculated N–O donor-atom distance in the optimized geometry of the ortho isomer is approximately 2.7 Å, which is within the ideal range for bidentate metal coordination (2.5–3.0 Å). In contrast, the para isomer (N-(4-aminophenyl)-2-methylpropanamide) has an N–O distance exceeding 5.5 Å, precluding any intramolecular chelation . The computed hydrogen-bond donor count of 2 and acceptor count of 3, along with three rotatable bonds, further support the conformational flexibility needed for metal binding .

Coordination Chemistry Ligand Design Metal-Chelating Building Blocks

N-(2-Aminophenyl)-2-methylpropanamide Optimal Application Scenarios: Evidence-Validated Research Use Cases


HDAC Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

N-(2-Aminophenyl)-2-methylpropanamide serves as a validated zinc-binding warhead scaffold for histone deacetylase (HDAC) inhibitor development. The ortho-aminophenyl amide motif has been confirmed to inhibit recombinant human HDACs with low micromolar IC50 and induce histone hyperacetylation in whole cells, with efficacy demonstrated in human tumor xenograft models . Researchers developing HDAC-targeted anticancer agents should use this compound as the core pharmacophore for elaborating cap groups at the isobutyramide terminus while retaining the essential ortho-amino chelation geometry.

Benzimidazole Heterocycle Synthesis via Intramolecular Cyclization

The ortho-aminophenyl amide architecture of N-(2-Aminophenyl)-2-methylpropanamide is structurally pre-organized for cyclodehydration to form 2-isopropylbenzimidazole. This transformation exploits the proximity of the aniline NH2 and amide carbonyl groups (N–O distance ≈ 2.7 Å) to generate a five-membered benzimidazole ring under acidic or dehydrative conditions, a reactivity mode inaccessible to para- or meta-amino isomers . The 96%-yield synthetic route from the nitro precursor further ensures cost-effective access to multigram quantities of starting material for heterocycle-focused library synthesis .

Transition Metal Complexation and Coordination Chemistry Scaffold Design

The computed structural parameters confirm that N-(2-Aminophenyl)-2-methylpropanamide possesses the requisite geometry for bidentate N,O-chelation to divalent and trivalent metal ions, with a donor-atom distance of approximately 2.7 Å . This property makes the compound suitable as a ligand precursor for designing Zn2+-, Cu2+-, or Fe2+/Fe3+-based coordination complexes for applications in bioinorganic chemistry, metallodrug discovery, or homogeneous catalysis. The isobutyramide side chain provides tunable steric bulk for modulating metal complex stability and reactivity.

Building Block for ortho-Diamine-Functionalized Small Molecule Libraries

The compound's dual functionality—a free primary aromatic amine and a secondary amide—enables orthogonal derivatization strategies. The aromatic NH2 can undergo diazotization, reductive amination, or Buchwald–Hartwig coupling, while the amide NH can be alkylated or acylated independently. The high synthetic yield of 96% and the commercial availability at ≥95% purity from catalog suppliers support procurement for parallel synthesis and high-throughput screening library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Aminophenyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.